2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol
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Overview
Description
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the reaction of a suitable amidine with a diketone.
Coupling of the Quinazoline and Pyrimidine Rings: The final step involves the coupling of the quinazoline and pyrimidine rings through a nucleophilic aromatic substitution reaction, using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline or pyrimidine derivatives.
Scientific Research Applications
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
- 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propyl-1H-pyrimidin-4-one
- 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one
Uniqueness
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ethoxy and methyl groups, along with the quinazoline and pyrimidine rings, make it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methylphenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-4-29-18-7-5-6-16-14(3)23-21(26-20(16)18)27-22-24-17(12-19(28)25-22)15-10-8-13(2)9-11-15/h5-12H,4H2,1-3H3,(H2,23,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUAVRHQTCYMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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